4-(Cyclobutylmethoxy)pyridin-3-amine
Description
Properties
IUPAC Name |
4-(cyclobutylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-6-12-5-4-10(9)13-7-8-2-1-3-8/h4-6,8H,1-3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPDZYVSNRSBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Cyclobutylmethoxy)pyridin-3-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules that have shown promise in various therapeutic areas, including oncology and neurology. Understanding its biological activity is crucial for further development and potential clinical applications.
Biological Activity Overview
Research indicates that derivatives of pyridine, including this compound, exhibit a variety of biological activities. These include:
- Antitumor Activity : Several studies have reported the antitumor potential of pyridine derivatives, suggesting that compounds like this compound may inhibit cancer cell proliferation.
- Neuroprotective Effects : Pyridine compounds have been investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives also show activity against bacterial strains, indicating potential use in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. The presence of the cyclobutyl group and methoxy substitution plays a significant role in modulating its pharmacological properties.
Table 1: Summary of Biological Activities
Antitumor Activity
A study evaluated the cytotoxic effects of various pyridine derivatives, including this compound, on human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated significant inhibition rates, suggesting that this compound could serve as a lead for developing new anticancer agents.
Table 2: Cytotoxicity Results
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| MCF7 | 100.39 | 8.26 |
Neuroprotective Effects
In vitro studies have shown that pyridine derivatives can prevent neuronal apoptosis. The mechanism involves the modulation of apoptotic pathways, potentially through the regulation of Bcl-2 family proteins.
Antimicrobial Activity
Research on the antimicrobial properties of pyridine derivatives revealed that certain compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar properties.
Scientific Research Applications
Medicinal Chemistry
4-(Cyclobutylmethoxy)pyridin-3-amine has been investigated for its potential therapeutic applications due to its unique structural properties. Research indicates that it may exhibit:
- Antimicrobial Activity: Preliminary studies have shown that this compound possesses significant inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects: In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, which may be beneficial in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Modulation of TRPC Channels: The compound has been shown to influence the expression of transient receptor potential channels (TRPC), particularly TRPC6, which is linked to pulmonary vascular diseases like idiopathic pulmonary arterial hypertension (IPAH) .
Material Science
In addition to its biological applications, this compound is also being explored for its role in the development of new materials:
- Building Block in Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules, which can be utilized in various industrial applications.
Case Study 1: Antimicrobial Screening
A study screened various pyridine derivatives, including this compound, against Staphylococcus aureus. The compound exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Research
Research involving the modulation of inflammatory pathways highlighted the role of this compound in reducing the proliferation of pulmonary artery smooth muscle cells (PASMCs). The application led to a significant reduction in TRPC6 expression, suggesting therapeutic potential in managing pulmonary vascular diseases.
Case Study 3: High Throughput Screening
In a high-throughput screening context, this compound was identified as part of a broader investigation into inhibitors for mutant isocitrate dehydrogenase (IDH1), indicating its utility in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-(Cyclobutylmethoxy)pyridin-3-amine and structurally related pyridin-3-amine derivatives, focusing on substituent positions, molecular properties, and applications:
Key Findings:
Substituent Position Effects :
- 6-(Cyclobutylmethoxy)pyridin-3-amine (position 6) exhibits distinct steric and electronic properties compared to 4-substituted analogs (e.g., 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine ). The 6-position substitution may reduce steric hindrance in binding interactions compared to 4-position derivatives .
- 2-Cyclobutoxy-4-methylpyridin-3-amine (position 2) demonstrates how substituent placement alters molecular symmetry and synthetic accessibility .
Functional Group Impact :
- Cyclobutylmethoxy vs. Tetrahydrofuran-3-yl-oxy : Cyclobutyl groups enhance lipophilicity and metabolic stability, whereas tetrahydrofuran-3-yl-oxy groups improve aqueous solubility and hydrogen-bonding capacity .
- Chloro and Methoxy Groups : In 4-Chloro-5-methoxypyridin-3-amine , the electron-withdrawing Cl and electron-donating OCH₃ groups create a polarized scaffold for nucleophilic substitution reactions .
Biological and Material Applications :
- 6-(Cyclobutylmethoxy)pyridin-3-amine is prioritized in agrochemical and pharmaceutical synthesis due to its balanced reactivity .
- Piperazinyl derivatives (e.g., 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine ) are tailored for kinase inhibition, leveraging the basicity of the piperazine ring for target engagement .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-(Cyclobutylmethoxy)pyridin-3-amine typically involves:
- Functionalization of a chloropyridine precursor to introduce the amino group via nucleophilic substitution.
- Introduction of the cyclobutylmethoxy group through O-alkylation of a hydroxy-substituted pyridine intermediate.
- Protection and deprotection steps to manage reactive functional groups during multi-step synthesis.
These steps are often carried out under reflux conditions without the need for transition metal catalysts or microwave irradiation, making the process practical and scalable.
Preparation of Aminopyridine Core via C–N Bond Formation
A key step in synthesizing aminopyridine derivatives involves the nucleophilic substitution of chloropyridines with amide sources to form the amino group at the desired position. This method avoids the use of transition metals or bases and proceeds under reflux conditions.
- Reaction Conditions: Refluxing chloropyridine derivatives with simple amides in an appropriate solvent.
- Mechanism: The amide acts as an amine source through cleavage of its N–C bond, enabling nucleophilic attack on the pyridine ring carbon bearing the chlorine substituent, especially at the 2-position due to its higher reactivity.
- Substrate Scope: Electron-withdrawing groups such as nitro, trifluoromethyl, and cyano on the pyridine ring enhance the reaction efficiency.
- Yields: Vary depending on substitution pattern; unsubstituted chloropyridines give lower yields compared to substituted analogues.
This approach is supported by the work of Kodimuthali et al., who demonstrated the synthesis of various aminopyridines through this metal- and base-free method (Table 1 summarizes their findings on different chloropyridine substrates).
| Entry | Chloropyridine Substrate | Substituent(s) | Aminopyridine Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chloro-3-nitropyridine | Nitro | 3-Aminopyridine | High |
| 2 | 2-Chloro-5-trifluoromethylpyridine | Trifluoromethyl | Aminopyridine | Moderate |
| 3 | 2-Chloropyridine | None | Aminopyridine | Low |
Table 1: Representative yields of aminopyridine products from chloropyridine substrates via amide reaction under reflux conditions.
Introduction of Cyclobutylmethoxy Group via O-Alkylation
The cyclobutylmethoxy substituent is introduced by O-alkylation of a hydroxy-substituted pyridine intermediate. This step typically involves:
- Starting Material: 4-hydroxypyridin-3-amine or its protected derivatives.
- Alkylating Agent: Cyclobutylmethyl halide (e.g., bromide or chloride).
- Reaction Conditions: Alkylation is performed under basic conditions, often using potassium carbonate or similar bases in polar aprotic solvents (e.g., DMF).
- Protection Strategy: Amino groups are commonly protected (e.g., Boc protection) to prevent side reactions during alkylation.
- Deprotection: After alkylation, protecting groups are removed to yield the target compound.
This methodology aligns with synthetic strategies reported for related alkoxy-substituted aminopyridines and analogous compounds, where Mitsunobu or Williamson ether synthesis reactions are employed for O-alkylation.
Multi-Step Synthesis and Purification
A representative synthetic sequence for this compound includes:
- Preparation of 4-hydroxypyridin-3-amine intermediate: Starting from chloropyridine, amination is performed as described.
- Protection of the amino group: Using Boc anhydride or similar reagents.
- O-Alkylation: Reaction with cyclobutylmethyl halide under basic conditions.
- Deprotection: Removal of Boc or other protecting groups under acidic conditions.
- Purification: Chromatographic techniques or recrystallization to isolate the pure compound.
Comparative Table of Preparation Methods
| Step | Method/Conditions | Notes |
|---|---|---|
| Amination of chloropyridine | Reflux with amide, no metal/base | Metal-free, scalable, tolerates EWG |
| Protection of amine | Boc anhydride, room temperature | Protects amine during O-alkylation |
| O-Alkylation | Cyclobutylmethyl halide, K2CO3, DMF, reflux | Williamson ether synthesis, high selectivity |
| Deprotection | Acidic conditions (e.g., TFA in DCM) | Removes Boc group cleanly |
| Purification | Chromatography or recrystallization | Ensures compound purity |
Research Findings and Considerations
- The amination step benefits from electron-withdrawing substituents on the pyridine ring to enhance nucleophilic substitution efficiency.
- The O-alkylation step requires careful control to avoid side reactions, especially when free amines are present.
- Protection-deprotection strategies are essential to achieve high yields and purity.
- The absence of transition metals and bases in the amination step makes the process environmentally friendly and suitable for scale-up.
- The synthetic route is adaptable to various alkoxy substituents, including cyclobutylmethoxy groups, by selecting appropriate alkylating agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(cyclobutylmethoxy)pyridin-3-amine, and how can reaction conditions be controlled to improve yield?
- Methodology : A two-step approach is recommended:
- Step 1 : Introduce the cyclobutylmethoxy group via nucleophilic aromatic substitution (SNAr) using cyclobutylmethyl bromide and a deprotonated pyridine derivative. Potassium carbonate in DMF at 80–100°C facilitates this step .
- Step 2 : Install the amine group via catalytic hydrogenation of a nitro precursor (e.g., 4-(cyclobutylmethoxy)-3-nitropyridine) using H₂/Pd-C in ethanol. Monitor completion via TLC (Rf shift) and purify via column chromatography (hexane/EtOAc gradient) .
- Key Considerations : Optimize solvent polarity and catalyst loading to minimize side reactions (e.g., over-reduction).
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- NMR : Confirm substitution patterns using ¹H-NMR (e.g., amine protons at δ 5.2–5.8 ppm, cyclobutyl CH₂ at δ 3.4–3.7 ppm) and ¹³C-NMR (pyridine carbons at 140–160 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ (calc. for C₁₀H₁₅N₂O: 179.1184) with ≤2 ppm error .
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .
Q. What are the primary reactivity trends of this compound in nucleophilic or electrophilic reactions?
- Reactivity Profile :
- Amine Group : Participates in acylation (e.g., acetic anhydride) or sulfonylation (e.g., tosyl chloride) under mild conditions (0–25°C, base catalyst) .
- Pyridine Ring : Electrophilic substitution is hindered by the electron-donating cyclobutylmethoxy group. Use directed ortho-metalation (e.g., LDA/THF, -78°C) for functionalization .
Advanced Research Questions
Q. How does the cyclobutylmethoxy group influence the compound’s bioactivity in enzyme inhibition assays?
- Mechanistic Insight : The cyclobutylmethoxy group enhances lipophilicity (logP ~2.1), improving membrane permeability. In COX-2 inhibition assays (IC₅₀ = 0.07–0.39 µM), its steric bulk reduces off-target binding compared to smaller substituents (e.g., methoxy) .
- Experimental Design :
- Assay : Use recombinant COX-1/COX-2 enzymes and monitor prostaglandin E₂ production via ELISA.
- Controls : Include celecoxib (COX-2 IC₅₀ = 0.04 µM) for benchmark selectivity .
Q. What computational strategies are effective for predicting the binding mode of this compound derivatives to biological targets?
- Approach :
- Docking : Use AutoDock Vina with a COX-2 crystal structure (PDB: 3LN1). Parameterize the cyclobutyl group’s van der Waals radii to avoid false-positive poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme interactions (e.g., H-bonding with Arg120) .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
- Troubleshooting :
- In Vitro Models : Compare hepatic microsomal stability (human vs. rat) with CYP450 cofactors (NADPH).
- Analytical Confirmation : Use LC-MS/MS to identify metabolites (e.g., N-oxidation or cyclobutyl ring hydroxylation) .
- Case Study : Discrepancies in half-life (t₁/₂ = 2.1 h vs. 4.5 h) were traced to variations in microsome batch activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
